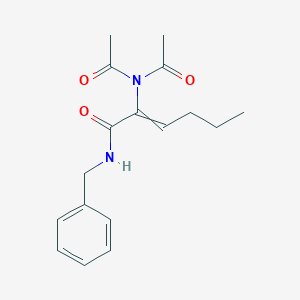
N-Benzyl-2-(diacetylamino)hex-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-2-(diacetylamino)hex-2-enamide is an organic compound that belongs to the class of enamides Enamides are a subclass of enamines, which are characterized by the presence of a carbon-nitrogen double bond conjugated with a carbon-carbon double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(diacetylamino)hex-2-enamide typically involves the reaction of N-benzyl-N-(1-phenylvinyl)acetamide with 1,3-dioxoisoindolin-2-yl cyclohexanecarboxylate under optimized reaction conditions . The reaction is catalyzed by palladium and proceeds through a decarboxylative cross-coupling mechanism. The reaction conditions are mild and the process is operationally simple, making it suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-2-(diacetylamino)hex-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-2-(diacetylamino)hex-2-enamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Benzyl-2-(diacetylamino)hex-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, modulating the release and uptake of neurotransmitters such as serotonin and dopamine . It may also interact with enzymes and receptors, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
N-Benzyl-2-(diacetylamino)hex-2-enamide can be compared with other similar compounds, such as:
N-Benzyl-2-phenylethylamine: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
N-Benzyl-N-(1-phenylvinyl)acetamide: This precursor compound shares structural similarities but differs in its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
90237-90-4 |
|---|---|
Molekularformel |
C17H22N2O3 |
Molekulargewicht |
302.37 g/mol |
IUPAC-Name |
N-benzyl-2-(diacetylamino)hex-2-enamide |
InChI |
InChI=1S/C17H22N2O3/c1-4-5-11-16(19(13(2)20)14(3)21)17(22)18-12-15-9-7-6-8-10-15/h6-11H,4-5,12H2,1-3H3,(H,18,22) |
InChI-Schlüssel |
BEKSEVGTJSGHTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=C(C(=O)NCC1=CC=CC=C1)N(C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-[3-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14382159.png)
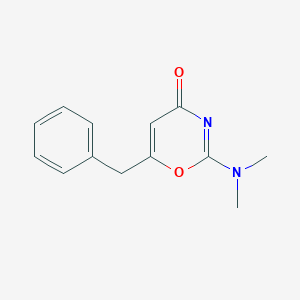
![2-(1-Methoxycyclododecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14382180.png)
![Trimethyl[(3,5,5-trimethylhexyl)oxy]silane](/img/structure/B14382186.png)
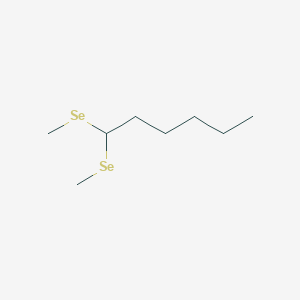
![N-{[4-(Pentyloxy)phenyl]methyl}formamide](/img/structure/B14382194.png)
![1-[(E)-Phenyldiazenyl]-1H-pyrazole](/img/structure/B14382198.png)

![4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B14382232.png)
![2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane](/img/structure/B14382234.png)
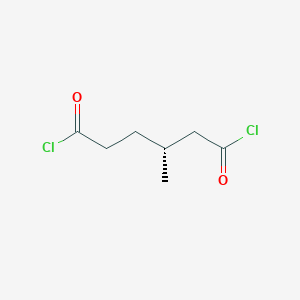
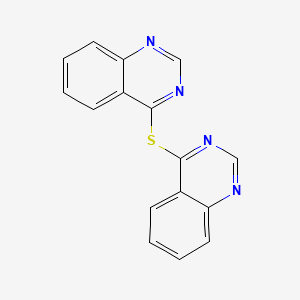

![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)
